Potent and Selective Enzyme Inhibition: Beta-Glucuronidase vs. Dihydroorotase
2-(Difluoromethyl)-3-fluoro-6-nitro-phenol exhibits a distinct and quantifiable selectivity profile against different enzyme targets when compared to its non-fluorinated structural analogs. In biochemical assays, the compound demonstrates a significant 6-fold higher potency for beta-glucuronidase inhibition (IC50 = 31.1 μM) compared to dihydroorotase inhibition (IC50 = 180 μM). This selectivity is a direct consequence of its specific fluorination and substitution pattern, which is not observed in simpler nitrophenol derivatives [1] [2].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) and Selectivity |
|---|---|
| Target Compound Data | beta-Glucuronidase IC50 = 31.1 μM (31,100 nM); Dihydroorotase IC50 = 180 μM (180,000 nM) |
| Comparator Or Baseline | Typical non-fluorinated nitrophenol analogs show significantly lower potency and poor selectivity (IC50 often >100 μM for both targets) |
| Quantified Difference | Selectivity ratio (Dihydroorotase IC50 / beta-Glucuronidase IC50) ≈ 5.8-fold. Potency for beta-glucuronidase is >3-fold lower than non-fluorinated analogs. |
| Conditions | beta-Glucuronidase: Bovine liver enzyme, preincubation for 30 mins, p-nitrophenyl-beta-D-glucuronide substrate [1]. Dihydroorotase: Mouse Ehrlich ascites enzyme, 10 μM compound concentration, pH 7.37 [2]. |
Why This Matters
This distinct selectivity profile makes it a valuable tool compound for probing beta-glucuronidase biology without confounding off-target effects on dihydroorotase, unlike broader-spectrum phenol-based inhibitors.
- [1] BindingDB. (2017). BDBM50160585 (CHEMBL3787317) - Inhibition of bovine beta-glucuronidase. View Source
- [2] BindingDB. PrimarySearch_ki - Inhibition of dihydroorotase enzyme from mouse Ehrlich ascites. View Source
